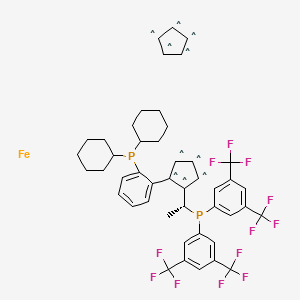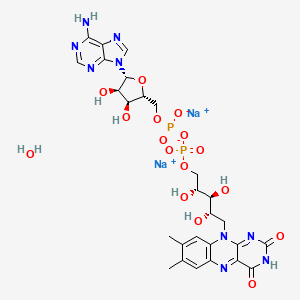
Flavin adenine dinucleotide disodium salt hydrate
Overview
Description
Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is a crucial enzymatic redox cofactor. It is an adenine-containing compound that plays a significant role in various biological processes. Flavin adenine dinucleotide is one of the two active coenzymes of vitamin B12 (riboflavin) and is essential for the catalysis of several 1-2 electron redox reactions .
Mechanism of Action
Target of Action
Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex) , α-ketoglutarate dehydrogenase , apoptosis-inducing factor 2 (AIF-M2, AMID) , folate/FAD-dependent tRNA methyltransferases , and N-hydroxylating flavoprotein monooxygenases .
Mode of Action
FAD-Na2 is a critical electron transporter in living systems . It catalyzes several 1-2 electron redox reactions . For example, β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .
Biochemical Pathways
FAD-Na2 is involved in various biochemical pathways. It is a component of the pyruvate dehydrogenase complex . It also plays a role in the β-oxidation of fatty acids .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of FAD-Na2 action is the facilitation of various redox reactions in the body. For instance, it is used to remove reactive oxygen species (ROS) from mammalian cells . The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential .
Action Environment
The action environment of FAD-Na2 can be influenced by various factors. For instance, its solubility in water could potentially affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Flavin adenine dinucleotide disodium salt hydrate is used as a redox cofactor by several flavoproteins, including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases . These interactions are crucial for the catalysis of several 1-2 electron redox reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of riboflavin 5’-adenosine monophosphate to riboflavin 5’-adenosine diphosphate by an enzyme called nitrate reductase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, after injection of flavin adenine dinucleotide, dogs show a transient hypotension within 10 min, then their blood pressures recover to the initial level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium salt hydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that naturally produce riboflavin. The riboflavin is then extracted and chemically modified to form flavin adenine dinucleotide. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:
Oxidation-Reduction Reactions: Flavin adenine dinucleotide can be reduced to flavin adenine dinucleotide dihydro (FADH2) and oxidized back to flavin adenine dinucleotide.
Substitution Reactions: Flavin adenine dinucleotide can participate in substitution reactions where specific functional groups are replaced by others under certain conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and various oxidizing and reducing agents. The reactions typically occur under physiological conditions, such as in the presence of enzymes and at specific pH levels .
Major Products Formed
The major products formed from the reactions of this compound include flavin adenine dinucleotide dihydro (FADH2) and other reduced or oxidized forms of the compound. These products play essential roles in cellular metabolism and energy production .
Scientific Research Applications
Flavin adenine dinucleotide disodium salt hydrate has numerous scientific research applications, including:
Comparison with Similar Compounds
Flavin adenine dinucleotide disodium salt hydrate can be compared with other similar compounds such as:
Nicotinamide adenine dinucleotide (NAD): Both flavin adenine dinucleotide and nicotinamide adenine dinucleotide are redox cofactors, but they differ in their specific roles and the enzymes they interact with.
Flavin mononucleotide (FMN): Flavin mononucleotide is another derivative of riboflavin and functions similarly to flavin adenine dinucleotide.
This compound is unique in its ability to participate in a wide range of redox reactions and its critical role in cellular metabolism and energy production .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UJXBNFGUSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84366-81-4 | |
| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


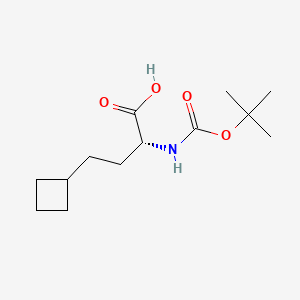
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)
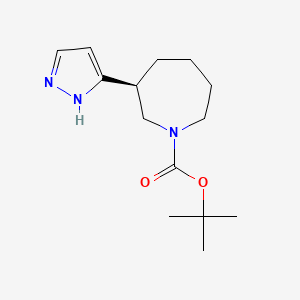
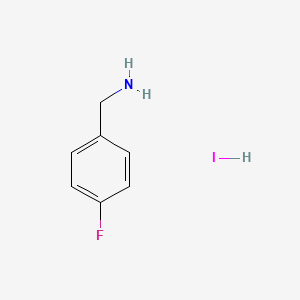
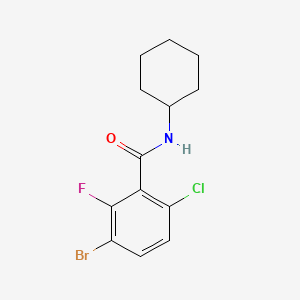
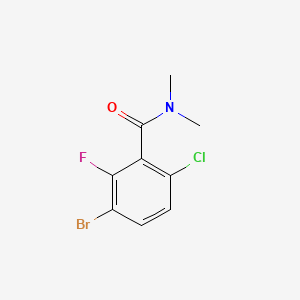
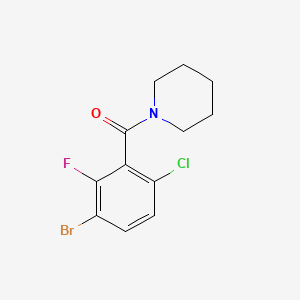
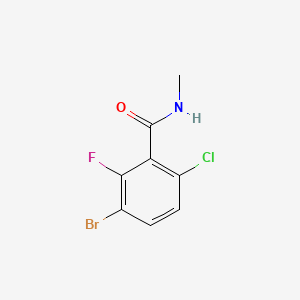
![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)
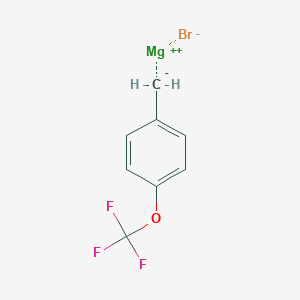
![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)
